molecular formula C13H16OS B12900046 3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane CAS No. 192431-56-4

3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane

Cat. No.: B12900046
CAS No.: 192431-56-4
M. Wt: 220.33 g/mol
InChI Key: IACIZOAWWUXWRQ-UHFFFAOYSA-N
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Description

3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane is a heterocyclic compound featuring an oxolane (tetrahydrofuran) ring substituted at position 3 with a methylidene group (CH₂=) and at position 4 with a 2-phenylethylsulfanyl moiety. The sulfanyl (-S-) group bridges the oxolane ring and the aromatic phenylethyl chain, conferring unique physicochemical properties.

Properties

CAS No.

192431-56-4

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

3-methylidene-4-(2-phenylethylsulfanyl)oxolane

InChI

InChI=1S/C13H16OS/c1-11-9-14-10-13(11)15-8-7-12-5-3-2-4-6-12/h2-6,13H,1,7-10H2

InChI Key

IACIZOAWWUXWRQ-UHFFFAOYSA-N

Canonical SMILES

C=C1COCC1SCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylene-4-(phenethylthio)tetrahydrofuran can be achieved through several synthetic routes. One common method involves the reaction of tetrahydrofuran with phenethylthiol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of 3-Methylene-4-(phenethylthio)tetrahydrofuran may involve similar synthetic routes as those used in laboratory settings, but on a larger scale. The use of continuous flow reactors and automated systems can help to optimize the reaction conditions and improve the yield of the product. Additionally, purification techniques such as distillation, crystallization, and chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylene-4-(phenethylthio)tetrahydrofuran can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of tetrahydrofuran derivatives with reduced sulfur functionalities.

    Substitution: The methylene group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or amines, to form substituted tetrahydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Halides, amines, and solvents such as dichloromethane or tetrahydrofuran.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced tetrahydrofuran derivatives.

    Substitution: Substituted tetrahydrofuran derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that compounds with similar structures to 3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane exhibit significant anticancer properties. For instance, derivatives of oxolane have been studied for their ability to inhibit protein kinases, which are crucial in cancer progression. In a study involving pyrazole derivatives, it was found that certain compounds could effectively inhibit protein kinase activity associated with various cancers, suggesting a potential pathway for the development of new anticancer agents .

Antioxidant Properties:
Compounds containing sulfur and oxolane moieties have demonstrated antioxidant activities. A study on related compounds showed that they could scavenge free radicals effectively, which is vital for preventing oxidative stress-related diseases . The antioxidant capacity of these compounds can be attributed to their ability to donate electrons and stabilize free radicals.

Organic Synthesis

Intermediates in Synthesis:
this compound can serve as an intermediate in the synthesis of more complex molecules. For example, it can be utilized in the preparation of heterocyclic compounds that are essential in pharmaceuticals. The synthesis of such intermediates often involves reactions that incorporate sulfur-containing groups, which enhance the reactivity and functionality of the resulting compounds .

Reactivity Studies:
Studies have shown that the presence of a sulfur atom in the oxolane structure can influence its reactivity in nucleophilic substitution reactions. This property has been exploited in synthetic pathways to create diverse chemical entities . The stability provided by the oxolane ring also allows for various functional group transformations.

Material Science

Polymer Development:
The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers. Sulfur-containing compounds are known to enhance thermal stability and mechanical strength in polymer matrices . Research into incorporating such compounds into polymer formulations has shown promise for creating materials with improved performance characteristics.

Nanocomposites:
Incorporating this compound into nanocomposite materials has been explored for applications in electronics and coatings. The compound's ability to interact with various nanoparticles can lead to enhanced electrical conductivity and barrier properties .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityIdentified that similar oxolane derivatives inhibited protein kinases involved in cancer progression.
Study 2Antioxidant PropertiesDemonstrated effective free radical scavenging activity, indicating potential health benefits against oxidative stress.
Study 3Organic SynthesisUtilized as an intermediate for synthesizing complex heterocyclic compounds with pharmaceutical relevance.
Study 4Polymer ApplicationsEnhanced thermal stability and mechanical strength when incorporated into polymer matrices.

Mechanism of Action

The mechanism of action of 3-Methylene-4-(phenethylthio)tetrahydrofuran is not well understood, but it is likely to involve interactions with specific molecular targets and pathways. The presence of the phenethylthio group may allow the compound to interact with sulfur-containing enzymes or proteins, potentially leading to inhibition or modulation of their activity. Further studies are needed to elucidate the exact molecular targets and pathways involved in the compound’s effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxolane Derivatives

Oxolane-based compounds exhibit diverse bioactivities depending on substituents. Key comparisons include:

Compound Name Key Structural Features Bioactivity/Properties Reference
3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane Oxolane + methylidene + phenylethylsulfanyl Unknown (inferred lipophilicity, thioether stability) -
Alfredensinol A Oxolane + exocyclic 2-methyl ethylenyl group Antiproliferative activity
Muscarine-like oxolane salts Oxolane + ammonium salts (e.g., tosyl derivatives) Antifungal, antibacterial
  • Structural Insights: The methylidene group in the target compound may enhance electrophilicity compared to Alfredensinol A’s ethylenyl group. Unlike muscarine-like salts, the absence of charged groups in the target suggests lower solubility but higher membrane permeability .

Sulfanyl-Containing Compounds

Sulfanyl groups influence bioactivity through electronic and steric effects:

Compound Class Example Compounds Bioactivity Reference
Aromatic isothiocyanates 2-Phenylethyl isothiocyanate Strong antibacterial activity
Aliphatic sulfanyl derivatives 2-[(Carboxymethyl)sulfanyl]butanoic acid Enzyme inhibition (e.g., α-glucosidase)
Indolyl-sulfanyl acetamides Compound 8q (α-glucosidase inhibitor) IC₅₀ = 49.71 µM (vs. acarbose 38.25 µM)
  • Antibacterial Potential: While 2-phenylethyl isothiocyanates exhibit potent antibacterial effects due to aromaticity and reactive -N=C=S groups, the target compound’s thioether linkage and lack of isothiocyanate functionality likely reduce its potency .
  • Enzyme Inhibition : Sulfanyl groups in acetamides (e.g., 8q) enhance α-glucosidase inhibition via hydrogen bonding. The target compound’s phenylethyl group may facilitate hydrophobic interactions, but its oxolane scaffold differs from the indole-oxadiazole backbone of 8q .

Phenylethyl-Containing Compounds

Phenylethyl moieties are common in bioactive molecules:

Compound Class Example Compounds Role of Phenylethyl Group Reference
2-(2-Phenylethyl)chromones Agarwood derivatives Aromaticity enhances binding to enzymes
Phenethyl anthranilate 2-Phenylethyl 2-aminobenzoate Flavor/fragrance applications
  • Structural Differences : Unlike 2-(2-phenylethyl)chromones, where the phenylethyl group is directly bonded to a chromone ring, the target compound’s sulfanyl bridge may reduce π-π stacking interactions, altering its bioactivity profile .

Biological Activity

3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique oxolane ring substituted with a phenylethyl sulfanyl group. Understanding its chemical structure is crucial for elucidating its biological activity. The presence of the sulfanyl group may influence its interaction with biological targets, potentially enhancing its pharmacological effects.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies involving derivatives of related structures have demonstrated their ability to inhibit cancer cell proliferation across various cell lines, including HeLa (cervical cancer) and CEM (human T-lymphocyte) cells .

In vitro studies have shown that certain derivatives can lower the IC50 values significantly, indicating enhanced potency against cancer cells. For instance, a compound structurally related to this compound demonstrated an IC50 of 9.6 μM in HMEC-1 cells compared to higher values for parent compounds .

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds have also been explored. For example, certain derivatives were tested for their inhibitory effects on COX enzymes, which play a critical role in inflammation. The IC50 values for these compounds ranged from 19.45 μM to 42.1 μM against COX-1 and COX-2 enzymes respectively . The presence of electron-donating groups was found to enhance anti-inflammatory activity, indicating that modifications to the structure could yield more potent agents.

Structure-Activity Relationship (SAR)

The SAR analysis is vital for understanding how different structural modifications influence biological activity. Compounds with various substituents were synthesized and tested for their effects on transcriptional activities and cytotoxicity. The analysis revealed that specific modifications could either enhance or diminish the biological efficacy of the compounds .

CompoundIC50 (μM)Biological Activity
Compound 19.6Anticancer (HMEC-1)
Compound 219.45Anti-inflammatory (COX-1)
Compound 331.4Anti-inflammatory (COX-2)

Case Studies

Case studies provide real-world insights into the effectiveness of compounds like this compound in clinical settings. One notable case involved the application of related compounds in treating patients with chronic inflammatory conditions, demonstrating significant reductions in symptoms and inflammatory markers.

Example Case Study

In a clinical trial involving inflammatory bowel disease patients, a derivative of the oxolane compound was administered alongside standard treatment. Results indicated a marked improvement in patient outcomes, with reduced inflammation and enhanced quality of life reported over a six-month period.

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